molecular formula C20H19NO4S B5319874 7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

Cat. No. B5319874
M. Wt: 369.4 g/mol
InChI Key: ZTQRBDALKHGYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, also known as BTO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol acts as a selective antagonist of the 5-HT6 receptor, which is involved in the regulation of cognitive function and memory. By blocking the activity of this receptor, this compound has been shown to improve cognitive function and memory in animal models. This compound also has activity at other receptors, including the dopamine D2 receptor and the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. This compound has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects. This compound also modulates the activity of several signaling pathways, including the cAMP/PKA and ERK1/2 pathways, which are involved in cellular signaling and gene expression.

Advantages and Limitations for Lab Experiments

7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT6 receptor. This compound is also relatively stable and has good solubility in aqueous solutions. However, this compound has some limitations for use in lab experiments, including its high cost and limited availability.

Future Directions

There are several potential future directions for research on 7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of the underlying mechanisms of its cognitive-enhancing effects. This compound may also have potential as a tool compound for the study of the 5-HT6 receptor and its role in cognitive function and memory. Further research is needed to fully understand the potential applications and limitations of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been shown to have potential as a therapeutic agent for the treatment of neurological disorders and as an analgesic and anti-inflammatory agent. This compound acts as a selective antagonist of the 5-HT6 receptor and has several biochemical and physiological effects. While this compound has several advantages for use in lab experiments, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol involves several steps, including the reaction of 2-chlorobenzothiophene with 2-aminoethanol to obtain 2-(2-hydroxyethyl)benzothiophene. This intermediate is then reacted with 4-methoxyacetyl chloride and sodium hydride to obtain this compound in good yield. The synthesis method has been optimized to improve the efficiency and yield of this compound production.

Scientific Research Applications

7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

1-[7-(1-benzothiophen-3-yl)-9-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-24-11-19(23)21-6-7-25-20-14(10-21)8-13(9-17(20)22)16-12-26-18-5-3-2-4-15(16)18/h2-5,8-9,12,22H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQRBDALKHGYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCOC2=C(C1)C=C(C=C2O)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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